While the provided papers do not explicitly detail the synthesis of 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one, one paper describes the synthesis of a similar compound, 6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one (CHEMBL1491007) []. This suggests potential synthetic pathways that could be adapted for 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one. The general approach for these compounds involves constructing the quinolin-2(1H)-one core and then introducing the piperazine and pyridinyl substituents through various reactions like nucleophilic substitution and condensation.
One paper identifies 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one as a potential inhibitor of specific missense mutations of phosphomannomutase 2 (PMM2), the enzyme responsible for converting mannose-6-phosphate into mannose-1-phosphate []. The precise mechanism of action is not elucidated, but it is suggested that the compound binds to the mutated enzyme, potentially interfering with its catalytic activity.
One study identified 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one as a potential therapeutic agent for phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG) []. PMM2-CDG is caused by mutations in the PMM2 gene, leading to defective PMM2 enzyme function. The study suggests that this compound exhibits high binding affinity to specific PMM2 mutants (I132N and I132T), potentially restoring or enhancing enzymatic activity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: